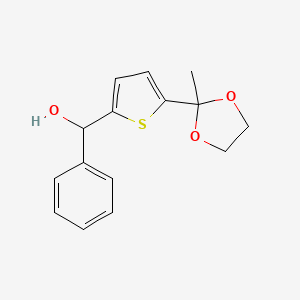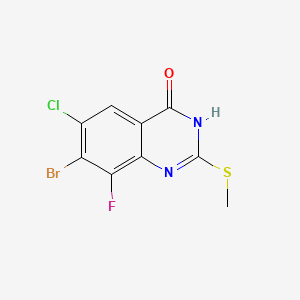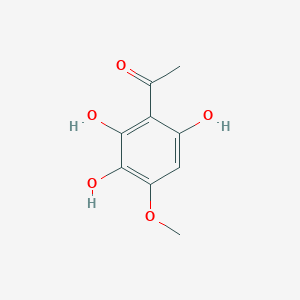![molecular formula C8H7ClN2O2S B14007774 (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate CAS No. 76919-45-4](/img/structure/B14007774.png)
(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate is a heterocyclic compound that features both imidazole and thiazole rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate typically involves the formation of the imidazole and thiazole rings followed by their fusion. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The thiazole ring can be synthesized using hydrazonoyl halides as precursors . The final step involves the acetylation of the fused heterocyclic compound to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the heterocyclic rings.
科学的研究の応用
(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials, including dyes and catalysts.
作用機序
The mechanism of action of (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .
類似化合物との比較
Similar Compounds
Imidazole Derivatives: Compounds like benzimidazole and 2-methylimidazole share structural similarities and are used in similar applications.
Thiazole Derivatives: Compounds such as thiazole and 2-aminothiazole are also structurally related and exhibit comparable biological activities.
Uniqueness
What sets (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate apart is its unique combination of imidazole and thiazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for diverse applications in various fields .
特性
CAS番号 |
76919-45-4 |
|---|---|
分子式 |
C8H7ClN2O2S |
分子量 |
230.67 g/mol |
IUPAC名 |
(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate |
InChI |
InChI=1S/C8H7ClN2O2S/c1-5(12)13-4-6-7(9)10-8-11(6)2-3-14-8/h2-3H,4H2,1H3 |
InChIキー |
QCTBEEWTVLGBKC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=C(N=C2N1C=CS2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide](/img/structure/B14007719.png)

![Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate](/img/structure/B14007735.png)

![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)
![Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14007761.png)
![2,3,6-Trimethoxy-5-methyl-5,6-dihydro-9H-benzo[c][1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B14007771.png)


![N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14007782.png)
